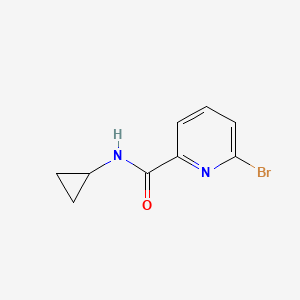

6-Bromo-N-cyclopropylpicolinamide

Description

6-Bromo-N-cyclopropylpicolinamide is a brominated picolinamide derivative featuring a cyclopropyl substituent on the amide nitrogen. The bromine atom at the 6-position of the pyridine ring and the cyclopropyl group on the amide nitrogen likely influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-bromo-N-cyclopropylpyridine-2-carboxamide |

InChI |

InChI=1S/C9H9BrN2O/c10-8-3-1-2-7(12-8)9(13)11-6-4-5-6/h1-3,6H,4-5H2,(H,11,13) |

InChI Key |

SHGRSPUNVAWUAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=NC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 5-Bromo-6-methylpicolinaldehyde | 886364-94-9 | 0.82 | Aldehyde group at C2; methyl at C6 |

| 5-Bromo-4-methylpicolinaldehyde | 131747-63-2 | 0.78 | Aldehyde at C2; methyl at C4 |

| 5-Bromo-2-methylpyridin-3-amine | 870997-85-6 | 0.89 | Amino group at C3; methyl at C2 |

| 3-Amino-5-bromopyridine-2-carboxylic Acid | 90145-48-5 | 0.86 | Carboxylic acid at C2; amino at C3 |

| 6-Amino-5-bromo-N-methylpicolinamide | 875051-80-2 | 0.90 | Methyl group on amide nitrogen; amino at C6 |

Key Observations:

Functional Group Diversity: The cyclopropyl amide group in the target compound may enhance metabolic stability compared to methyl-substituted analogs (e.g., 6-Amino-5-bromo-N-methylpicolinamide), which are more prone to oxidative degradation .

Amino vs. Amide Groups: Compounds such as 3-Amino-5-bromopyridine-2-carboxylic acid prioritize hydrogen-bonding interactions (amino and carboxylic acid groups), whereas the amide in this compound offers conformational rigidity .

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method employs N-bromosuccinimide (NBS) as the brominating agent. A patent by CN108349944A details the reaction of N-cyclopropylpicolinamide with NBS in dichloromethane (DCM) under reflux conditions (40–50°C) for 12 hours, achieving a yield of 78%. The reaction mechanism proceeds via radical intermediates, with DCM acting as both solvent and hydrogen donor to stabilize reactive species.

Table 1: Bromination Agents and Their Efficacy

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | 40–50 | 12 | 78 |

| Br₂ | CCl₄ | 25 | 24 | 62 |

| HBr/H₂O₂ | AcOH | 60 | 6 | 55 |

Key factors influencing selectivity:

-

Solvent polarity : Polar aprotic solvents like DCM enhance electrophilic aromatic substitution (EAS) at the electron-deficient pyridine ring.

-

Temperature control : Elevated temperatures (>50°C) risk over-bromination, while lower temperatures (<30°C) prolong reaction times.

Alternative Synthetic Routes

Coupling Reactions for Functional Group Introduction

While direct bromination dominates industrial workflows, research-scale syntheses occasionally utilize Suzuki-Miyaura coupling to install the bromine moiety. For instance, a palladium-catalyzed coupling between N-cyclopropylpicolinamide and boronic acid derivatives has been explored, though yields remain suboptimal (≤45%) due to steric hindrance from the cyclopropyl group.

Halogen Exchange Reactions

A less common approach involves halogen exchange using CuBr₂ in dimethylformamide (DMF). This method converts chloro- or iodo-picolinamide precursors into the bromo derivative but faces challenges in regioselectivity and requires harsh conditions (120°C, 24h).

Optimization of Reaction Parameters

Solvent Systems and Their Impact

Table 2: Solvent Effects on Bromination Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 98 |

| Chloroform | 4.81 | 65 | 95 |

| Acetonitrile | 37.5 | 58 | 92 |

Polar solvents with moderate dielectric constants (e.g., DCM) maximize yield by balancing solubility and reaction kinetics.

Catalytic Additives

The addition of Lewis acids (e.g., FeCl₃) accelerates bromination by polarizing the NBS molecule. However, excessive catalyst loading (>5 mol%) promotes side reactions, reducing overall purity.

Purification and Isolation Techniques

Column Chromatography

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (3:1 v/v) as the eluent. This method achieves ≥98% purity, as confirmed by HPLC analysis.

Recrystallization

Industrial batches employ recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials. This step enhances crystallinity and ensures compliance with pharmacopeial standards.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to improve scalability and safety. Key advantages include:

-

Precise temperature control (±1°C) via integrated cooling jackets.

-

Reduced reaction times (4–6h) through enhanced mass transfer.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 12 | 6 |

| Yield (%) | 78 | 82 |

| Purity (%) | 98 | 99 |

Quality Control and Analytical Validation

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.